2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Overview
Description
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound that features a hexafluoropropanol group attached to a 4-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-aminophenol with hexafluoropropanol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropanol group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with its targets. The amino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a different core structure.
2-(4-Aminophenyl)ethanol: Similar structure but lacks the hexafluoropropanol group.
4-Aminophenethyl alcohol: Contains the aminophenyl group but has a different alcohol group.
Uniqueness
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct chemical properties, such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous .
Properties
IUPAC Name |
2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-1-3-6(16)4-2-5/h1-4,17H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEJXCIGVMTMDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992926 | |
Record name | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
722-92-9 | |
Record name | 2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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